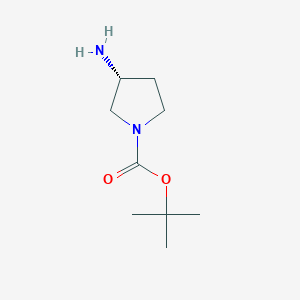

(R)-1-Boc-3-aminopyrrolidine

Description

The exact mass of the compound (R)-(+)-1-Boc-3-aminopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBWIAICVBURI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933026 | |

| Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-49-0 | |

| Record name | (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147081-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-3-aminopyrrolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and applications of (R)-1-Boc-3-aminopyrrolidine, a critical chiral building block in modern medicinal chemistry. This document details its physicochemical properties, provides experimental protocols for its synthesis, and explores its role in the development of targeted therapeutics, including a discussion of the relevant signaling pathways.

Core Structure and Stereochemistry

This compound, with the CAS number 147081-49-0, is a synthetic organic compound featuring a pyrrolidine ring.[1][2] The designation "(R)" indicates the stereochemistry at the C3 position of the pyrrolidine ring, where the amino group is attached, following the Cahn-Ingold-Prelog priority rules. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.[1] This specific stereoisomer is crucial in the synthesis of chiral drugs where enantiomeric purity is essential for therapeutic efficacy and safety.[3][4]

The molecular formula of this compound is C₉H₁₈N₂O₂, and its molecular weight is 186.25 g/mol .[5][6][7] Its structure is unambiguously defined by its IUPAC name: tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate.[7]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [5][6][7] |

| Molecular Weight | 186.25 g/mol | [5][6][7] |

| CAS Number | 147081-49-0 | [1][2] |

| Appearance | Colorless to pale yellow liquid or white solid | [1] |

| Melting Point | 70-75 °C | [1] |

| Boiling Point | 243-244 °C (lit.) | [2] |

| Density | 1.098 g/mL at 25 °C (lit.) | [2] |

| Optical Rotation ([α]D) | +3 to +4° (c=1 in CHCl₃) | [5] |

| Refractive Index (n20/D) | 1.472 (lit.) | [2] |

| Solubility | Soluble in organic solvents like methanol and dichloromethane; sparingly soluble in water. | [1] |

Experimental Protocols

Enantioselective Synthesis of this compound from L-Aspartic Acid

This protocol outlines a reliable method for the synthesis of this compound starting from the readily available chiral precursor, L-aspartic acid. The key steps involve the formation of a cyclic anhydride, reduction, and subsequent Boc protection.

Step 1: Synthesis of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

-

To a suspension of L-aspartic acid (1.0 eq) in water, add benzaldehyde (1.1 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and stir for 12 hours.

-

Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the product.

Step 2: Synthesis of (S)-1-benzylpyrrolidin-3-amine

-

To a solution of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by 6M HCl.

-

Stir the mixture at room temperature for 1 hour.

-

Basify the solution with aqueous NaOH and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate

-

Dissolve the crude (S)-1-benzylpyrrolidin-3-amine (1.0 eq) in dichloromethane.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve the purified (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C, 10 wt%).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the fields of oncology, immunology, and infectious diseases.[3][4] Its rigid pyrrolidine scaffold and the stereospecific placement of the amino group are critical for achieving high-affinity and selective binding to biological targets.

Tofacitinib: An Inhibitor of the JAK-STAT Signaling Pathway

A prominent example of a drug synthesized using this compound is Tofacitinib (Xeljanz®). Tofacitinib is an orally administered Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.

The synthesis of Tofacitinib involves the coupling of the deprotected (R)-3-aminopyrrolidine moiety with a pyrimidine core, followed by further functionalization. The specific stereochemistry of the aminopyrrolidine is essential for the drug's potent and selective inhibition of JAK enzymes.

Tofacitinib's Mechanism of Action and the JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][6][7] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1]

Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression. Tofacitinib, by inhibiting JAKs, blocks this phosphorylation cascade, thereby downregulating the inflammatory response.[1][6]

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Delamanid: An Inhibitor of Mycolic Acid Synthesis

Delamanid (Deltyba®) is an anti-tuberculosis drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[8][] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[3][5][8][10]

Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[8][10] The activated form of the drug is thought to generate reactive nitrogen species, including nitric oxide, which inhibit the synthesis of methoxy- and keto-mycolic acids. This disruption of the cell wall leads to bacterial cell death.[5][10]

Figure 2: Workflow of Delamanid's mechanism of action.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of complex, stereochemically defined pharmaceutical agents. Its unique structural features and the availability of robust synthetic protocols have cemented its importance in drug discovery and development. The successful application of this intermediate in the synthesis of drugs like Tofacitinib highlights the critical role of precise stereochemical control in achieving targeted therapeutic outcomes. As the demand for highly selective and potent drugs continues to grow, the utility of this compound in medicinal chemistry is expected to expand further.

References

- 1. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ard.bmj.com [ard.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 10. What is the mechanism of Delamanid? [synapse.patsnap.com]

An In-depth Technical Guide to (R)-1-Boc-3-aminopyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-aminopyrrolidine, a chiral pyrrolidine derivative, is a cornerstone building block in modern medicinal chemistry. Its unique structural features, combining a protected amine and a stereocenter, make it an invaluable scaffold for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its critical role in the development of targeted therapeutics, particularly kinase inhibitors involved in cell signaling pathways.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] Its physical and chemical characteristics are summarized in the table below. The tert-butoxycarbonyl (Boc) protecting group offers stability and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.[1]

| Property | Value | Reference(s) |

| CAS Number | 147081-49-0 | [2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or white solid | [1][4] |

| Melting Point | Approx. 70-75 °C | [1] |

| Boiling Point | 243-244 °C (lit.) | [2] |

| Density | 1.098 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.472 (lit.) | [2] |

| Solubility | Soluble in common organic solvents like methanol and dichloromethane; sparingly soluble in water. | [1] |

| Storage | Store in a cool, dry place under an inert atmosphere. Recommended storage at 2-8°C. | [5] |

Experimental Protocols

Synthesis of this compound via Azide Reduction

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding azide precursor, tert-butyl (R)-3-azidopyrrolidine-1-carboxylate. This method is favored for its high yield and stereochemical fidelity.

Experimental Protocol:

A mixture of tert-butyl (R)-3-azidopyrrolidine-1-carboxylate (250 mg, 1.18 mmol) and 10% Palladium on carbon (Pd/C) (50 mg, 10% w/w) in methanol (10 mL) is stirred at room temperature for 12 hours under a hydrogen atmosphere.[5] Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield tert-butyl (R)-3-aminopyrrolidine-1-carboxylate as a colorless liquid (210 mg, 96% yield).[5]

Purification

The crude product from the synthesis can be purified by silica gel column chromatography. While the specific mobile phase can vary depending on the reaction impurities, a gradient of dichloromethane and methanol is commonly effective for separating aminopyrrolidine derivatives. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

| Analytical Technique | Expected Data | Reference(s) |

| ¹H NMR (600 MHz, CDCl₃) | δ 3.33-3.49 (m, 3H), 3.27-3.32 (m, 1H), 2.95-3.03 (m, 1H), 1.98-2.08 (m, 1H), 1.63-1.70 (m, 1H), 1.41 (s, 9H). | [5] |

| ¹³C NMR | Expected signals would include those for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), and the pyrrolidine ring carbons. | |

| Mass Spectrometry (MS-ESI) | A common fragment observed is m/z 131.20 [M-55]⁺, corresponding to the loss of the tert-butyl group. | [5] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks include N-H stretching for the primary amine, C-H stretching for the alkyl groups, and a strong C=O stretching for the carbamate of the Boc group. |

Role in Drug Discovery and Signaling Pathways

This compound is a privileged scaffold in drug discovery, frequently utilized in the synthesis of kinase inhibitors. Kinases are key enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6][7]

Targeting Kinase Signaling Pathways

The pyrrolidine core of this compound serves as a versatile framework for designing molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.[6] This inhibition blocks the downstream signaling cascade that promotes cell proliferation and survival.

One prominent example is the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and inflammation.[8][9][10] Inhibitors of the JAK family are effective treatments for autoimmune diseases like rheumatoid arthritis. The this compound moiety has been incorporated into potent and selective JAK inhibitors.

References

- 1. Page loading... [guidechem.com]

- 2. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]

- 3. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(+)-1-Boc-3-aminopyrrolidine, 97% | CymitQuimica [cymitquimica.com]

- 5. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]

- 6. news-medical.net [news-medical.net]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of (R)-1-Boc-3-aminopyrrolidine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key chiral building block in pharmaceutical and fine chemical synthesis.[1][2][3] Understanding its solubility is critical for its effective use in various synthetic applications, including the development of novel therapeutic agents.[2][3]

Core Properties of this compound

This compound, with the CAS Number 147081-49-0, is a chiral pyrrolidine derivative.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and influences its solubility profile, making it a versatile intermediate in organic synthesis.[2] It typically appears as a colorless to light yellow liquid.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Density | Approximately 1.098 g/mL at 25 °C |

| Boiling Point | 243-244 °C |

| Refractive Index | n20/D 1.472 (lit.) |

Solubility Characteristics

The solubility of this compound is governed by the principle of "like dissolves like". Its structure, which includes both a polar amino group and a more nonpolar Boc-protected pyrrolidine ring, allows for solubility in a range of organic solvents.

Qualitative Solubility in Common Organic Solvents

While extensive quantitative data is not widely published, qualitative solubility in common laboratory solvents has been noted.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Methanol | Soluble[1] | A polar protic solvent, effective at dissolving the compound. |

| Dichloromethane (DCM) | Soluble[1] | A polar aprotic solvent, also effective for dissolution. |

| Ethanol | Soluble[1] | Similar to methanol, this polar protic solvent is a good choice. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, commonly used for stock solutions.[5] |

| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, expected to readily dissolve the compound.[5] |

| Water | Sparingly soluble[1] | The presence of the nonpolar Boc group limits aqueous solubility. |

Quantitative Solubility in Formulation Systems

For in vivo studies and certain experimental setups, specific solvent systems are used to achieve higher concentrations.

Table 3: Quantitative Solubility Data for this compound in Specific Formulations

| Solvent System | Solubility |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (13.42 mM)[6] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.42 mM)[6] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (13.42 mM)[6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, a widely accepted technique.[7]

Materials

-

This compound

-

Selected organic solvent(s) of interest

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixture using a shaker bath or vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation :

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification :

-

Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of the compound at known concentrations.

-

-

Data Reporting :

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility.

Synthetic Workflow Involving this compound

Caption: A typical synthetic sequence utilizing this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

(R)-1-Boc-3-aminopyrrolidine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling procedures for (R)-1-Boc-3-aminopyrrolidine (CAS No: 147081-49-0), a key building block in pharmaceutical research and development. This document synthesizes critical information from safety data sheets (SDS) and chemical databases to ensure its safe and effective use in a laboratory setting. All quantitative data is summarized in structured tables for ease of reference, and detailed protocols for handling and emergency procedures are provided.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these classifications to handle the chemical appropriately.

Table 1: GHS Classification

| Hazard Class | Category | GHS Pictograms | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | ☠️ | Danger | H301: Toxic if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | 1C | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][4] |

| Serious Eye Damage/Eye Irritation | 1 | corrosive | Danger | H318: Causes serious eye damage.[1][2][3] |

| Combustible Liquid | 4 | None | Warning | H227: Combustible liquid.[4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 243-244 °C[2][5] |

| Flash Point | 91 °C / 195.8 °F[2][5] |

| Density | 1.098 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.472[2] |

| Solubility | Soluble in organic solvents like methanol and ethanol; sparingly soluble in water. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize risk and ensure the integrity of the compound.

Handling

Experimental Protocol for Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

-

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn. Refer to the PPE workflow diagram below for specifics.

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3] Do not breathe mist, vapors, or spray.[6]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5] Use non-sparking tools to prevent electrostatic discharge.[3]

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[3]

Storage

Experimental Protocol for Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]

-

Temperature: For long-term stability, refrigeration is recommended.[5] Some suppliers suggest storage at -20°C for one month or -80°C for six months for stock solutions.[7]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[5]

-

Inert Atmosphere: For maintaining product quality, storing the contents under an inert gas like argon is advisable.[5]

-

Security: Store in a locked-up area to prevent unauthorized access.[3][4]

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory personal protective equipment for handling this compound.

References

- 1. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. (R)-(+)-1-Boc-3-aminopyrrolidine - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

The Synthetic Utility of (R)-1-Boc-3-aminopyrrolidine: A Technical Guide

(R)-1-Boc-3-aminopyrrolidine has emerged as a critical chiral building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, combining a stereodefined pyrrolidine core with a strategically protected amine, offer chemists a versatile platform for constructing complex molecular architectures with high stereochemical control. This in-depth technical guide explores the core mechanism of action of this compound in synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways.

Core Principles: The Dual Functionality of a Chiral Scaffold

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two nitrogen atoms. The secondary amine within the pyrrolidine ring is protected by the tert-butyloxycarbonyl (Boc) group, a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic environments. This leaves the primary amine at the C3 position available for a variety of chemical transformations. The chiral center at the C3 position is crucial for introducing specific stereochemistry into the target molecule, a critical factor for the efficacy and safety of many drugs.[1][2]

The primary amine of this compound is a potent nucleophile, readily participating in reactions such as N-alkylation, amidation, and reductive amination. The Boc group can be selectively removed under acidic conditions, revealing the secondary amine for further functionalization. This strategic protection and deprotection scheme allows for a stepwise and controlled approach to the synthesis of complex molecules.

Mechanism of Action in Key Synthetic Transformations

The predominant mechanism through which the primary amine of this compound reacts is nucleophilic substitution , most commonly an SN2-type reaction. In this process, the lone pair of electrons on the primary amine attacks an electrophilic carbon center, displacing a leaving group. This reaction proceeds with inversion of stereochemistry at the electrophilic carbon, a crucial aspect when maintaining stereochemical integrity in a synthetic sequence.

The efficiency of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the presence of a base. For instance, in N-alkylation reactions with alkyl halides, a non-nucleophilic base is often employed to neutralize the proton generated, thereby preventing the formation of an unreactive ammonium salt.

Applications in Pharmaceutical Synthesis: The Case of Leniolisib

A prominent example of the application of this compound is in the synthesis of Leniolisib, a selective PI3Kδ inhibitor.[1][3] The synthesis involves a key nucleophilic aromatic substitution reaction where the primary amine of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (the (S)-enantiomer is used in this specific synthesis) displaces a chlorine atom on a pyrimidine ring.

The subsequent steps involve deprotection of a benzyl group, another coupling reaction, and finally, deprotection of the Boc group followed by acylation to yield the final drug substance. This multi-step synthesis highlights the strategic importance of the Boc protecting group in orchestrating the sequence of bond-forming events.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its enantiomer.

Table 1: Synthesis of Leniolisib Intermediate

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | Triethylamine | - | 120 | 42 | 93 |

Table 2: Boc Deprotection of Leniolisib Intermediate

| Reactant | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Boc-protected Leniolisib precursor | Dichloromethane/Trifluoroacetic acid | - | Room Temp. | 1 | 76 (for two steps) |

Table 3: One-Pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidines

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (%) |

| N-Boc-3-pyrrolidinone | Amine Transaminase (ATA) | up to 90 | >99 |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.).

-

The electrophile (e.g., alkyl halide, 1.1 eq.) is added to the mixture.

-

The reaction is stirred at room temperature or heated as required, and monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Protocol 2: General Procedure for Boc Deprotection

-

The N-Boc protected pyrrolidine derivative (1.0 eq.) is dissolved in an appropriate solvent (e.g., dichloromethane, methanol, or 1,4-dioxane).

-

An excess of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid) is added to the solution.

-

The reaction is stirred at room temperature and monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting ammonium salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the deprotected amine.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

References

The Indispensable Scaffold: A Technical Guide to Chiral Pyrrolidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in modern pharmaceutical science.[1][2][3] Its prevalence is underscored by its presence in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).[2][4][5] The true power of this scaffold in drug design, however, is most profoundly realized in its chiral forms. The stereochemistry of the pyrrolidine ring's carbon atoms allows for a precise three-dimensional arrangement of substituents, which is critical for selective and potent interactions with biological targets like enzymes and receptors.[2][6]

This guide provides an in-depth exploration of chiral pyrrolidines, covering their asymmetric synthesis, diverse pharmacological applications, and their role as foundational building blocks for numerous therapeutics. We will delve into specific examples of pyrrolidine-containing drugs, their mechanisms of action, and present detailed experimental protocols and quantitative data to offer a comprehensive resource for professionals in drug discovery and development.

The Strategic Importance of Chirality and the Pyrrolidine Ring

The significance of the pyrrolidine scaffold is amplified by the stereogenicity of its carbon atoms, allowing for up to 16 different stereoisomers for a fully substituted ring.[2] This stereochemical diversity is a powerful tool for medicinal chemists. The specific spatial orientation of functional groups can dramatically alter a molecule's biological activity, with different enantiomers often exhibiting vastly different potency, selectivity, and even toxicity profiles.[2] The non-planar, puckered conformation of the saturated pyrrolidine ring, a property known as "pseudorotation," provides an enhanced three-dimensional coverage that is advantageous for exploring pharmacophore space compared to its flat, aromatic counterpart, pyrrole.[2][7]

The non-essential amino acid L-proline, with its inherent chirality, is a frequently utilized starting material for the synthesis of a vast array of chiral pyrrolidine derivatives, making it a cornerstone in asymmetric synthesis.[2][8]

Asymmetric Synthesis of Chiral Pyrrolidines

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous sophisticated asymmetric synthetic methodologies. These strategies are crucial for accessing specific stereoisomers required for potent and selective drug candidates.

Common Synthetic Strategies Include:

-

From the Chiral Pool: Utilizing readily available chiral starting materials, most notably (S)-proline and (S)-4-hydroxyproline, to introduce a pre-existing stereocenter from which further stereochemistry can be controlled.[9][10]

-

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrrolidine ring with high stereocontrol by reacting azomethine ylides with various dipolarophiles, catalyzed by chiral metal complexes.[11]

-

Organocatalysis: The use of small chiral organic molecules, often proline derivatives themselves, to catalyze enantioselective reactions for building the pyrrolidine core.[12][13] This approach avoids the use of metal catalysts.

-

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, applied to sulfinimine-derived 3-oxo pyrrolidine phosphonates, provides a robust method for the asymmetric synthesis of highly functionalized cis-2,5-disubstituted pyrrolidines.[14][15][16]

-

Biocatalysis: Engineered enzymes, such as P450 variants, can catalyze intramolecular C(sp³)–H amination from simple azide precursors to form chiral pyrrolidines with high efficiency and selectivity.[17]

Below is a generalized workflow for the asymmetric synthesis of a chiral pyrrolidine derivative, illustrating a common multi-step process.

Caption: General workflow for asymmetric pyrrolidine synthesis.

Experimental Protocols

Example Protocol: Asymmetric "Clip-Cycle" Synthesis of 3,3-Disubstituted Pyrrolidines

This method, developed for synthesizing important scaffolds in drug discovery, involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[4][18]

Step 1: Alkene Metathesis ("Clipping")

-

To a solution of a Cbz-protected bis-homoallylic amine (1.0 equiv) and a thioacrylate (1.2 equiv) in anhydrous dichloromethane (DCM), Grubbs' second-generation catalyst (5 mol%) is added.

-

The reaction mixture is stirred at 40 °C for 12-16 hours under an inert atmosphere.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the metathesis product.

Step 2: Enantioselective Intramolecular aza-Michael Cyclization ("Cycling")

-

The metathesis product (1.0 equiv) is dissolved in toluene.

-

A chiral phosphoric acid catalyst, such as (R)-TRIP (10 mol%), is added to the solution.

-

The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the enantioenriched substituted pyrrolidine.[4]

Note: Enantiomeric ratios are typically determined by chiral stationary-phase HPLC.[18] This protocol provides direct access to substituted pyrrolidine products in high enantiomeric excesses.[4]

Pharmacological Landscape of Pyrrolidine-Based Drugs

The structural and stereochemical attributes of chiral pyrrolidines make them suitable for interacting with a wide array of biological targets, leading to their application across numerous therapeutic areas.[1]

Table 1: Representative FDA-Approved Drugs Featuring a Chiral Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action (Primary Target) |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[1][19] |

| Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[1] |

| Lisinopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[19] |

| Levetiracetam | Anticonvulsant | Binds to Synaptic Vesicle Glycoprotein 2A (SV2A)[5] |

| Aniracetam | Nootropic (Anti-Alzheimer) | Positive Allosteric Modulator of AMPA Receptors[1] |

| Clindamycin | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1] |

| Telaprevir | Antiviral (Hepatitis C) | NS3/4A Serine Protease Inhibitor[20] |

| Daridorexant | Insomnia | Dual Orexin Receptor Antagonist[1][21] |

| Nirmatrelvir | Antiviral (COVID-19) | SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitor[21][22] |

| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[10] |

Mechanism of Action: A Closer Look at Pyrrolidine-Based ACE Inhibitors

The development of Captopril, the first ACE inhibitor, was a landmark achievement in rational drug design and showcases the therapeutic potential of the pyrrolidine scaffold.[19] ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. They act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

The RAAS Pathway and ACE Inhibition:

-

Renin Release: The kidney releases the enzyme renin in response to low blood pressure.

-

Angiotensin I Formation: Renin cleaves angiotensinogen (produced by the liver) to form the inactive decapeptide, Angiotensin I.

-

Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE) cleaves two amino acids from Angiotensin I to form the potent octapeptide, Angiotensin II.

-

Physiological Effects of Angiotensin II: Angiotensin II is a powerful vasoconstrictor (narrows blood vessels) and stimulates the adrenal gland to release aldosterone, which promotes sodium and water retention. Both actions lead to an increase in blood pressure.

Pyrrolidine-based drugs like Captopril and Enalapril are designed to mimic the peptide substrate of ACE. The proline moiety of these drugs fits perfectly into the active site of the enzyme, inhibiting it from converting Angiotensin I to Angiotensin II. This leads to vasodilation and reduced water retention, ultimately lowering blood pressure.

Caption: The RAAS pathway and the inhibitory action of pyrrolidine drugs.

Quantitative Analysis of Bioactivity

The precise structure of a chiral pyrrolidine derivative directly impacts its binding affinity and inhibitory potency. Quantitative data, such as IC₅₀ values, are essential for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Table 2: Selected Quantitative Data for Chiral Pyrrolidine Derivatives

| Compound Class | Target | Representative Compound | Bioactivity (IC₅₀) | Reference |

| Anticancer | CXCR4 Receptor | Compound 26 (pyrrolidine-piperazine-pyrimidine derivative) | 79 nM (binding affinity) | [1] |

| Anticancer | MCF-7 & HeLa Cells | Thiophen-containing pyrrolidine derivative (37e) | 17 µM (MCF-7), 19 µM (HeLa) | [2] |

| nNOS Inhibitor | Neuronal Nitric Oxide Synthase (nNOS) | Compound 1b (gem-difluorinated pyrrolidine) | Potent and highly selective (specific value not stated) | [23] |

| nNOS Inhibitor | Neuronal Nitric Oxide Synthase (nNOS) | Compound 8c (monofluoro methylene derivative) | Increased potency for rat nNOS vs. compound 1b | [23] |

Future Directions and Conclusion

The exploration of chiral pyrrolidines in drug discovery is far from complete. Current research is focused on developing novel synthetic methods to access more complex and diverse scaffolds.[11][14] There is a growing trend in designing proline analogues with unique properties, such as fluoroprolines and bicyclic prolines, to fine-tune the physicochemical and pharmacological profiles of drug candidates.[21][24] Furthermore, the pyrrolidine scaffold is being leveraged to create multi-target agents designed to tackle complex multifactorial conditions like neurodegenerative diseases, including Alzheimer's.[25]

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Proline - Wikipedia [en.wikipedia.org]

- 9. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived pyrrolidine 2-phosphonates. Synthesis of pyrrolidine 225C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. img01.pharmablock.com [img01.pharmablock.com]

- 20. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (R)-1-Boc-3-aminopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-3-aminopyrrolidine, a key chiral building block in pharmaceutical and medicinal chemistry. The document presents available and estimated data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Introduction

This compound, also known as tert-butyl (R)-3-aminopyrrolidine-1-carboxylate, is a versatile synthetic intermediate widely used in the development of novel therapeutics. Its stereochemistry and the presence of a readily cleavable Boc protecting group make it an invaluable component in the synthesis of complex molecules, including enzyme inhibitors and receptor ligands. Accurate spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this reagent in drug discovery and development workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.33-3.49 | m | 3H | Pyrrolidine CH, CH2 |

| 3.27-3.32 | m | 1H | Pyrrolidine CH2 |

| 2.95-3.03 | m | 1H | Pyrrolidine CH2 |

| 1.98-2.08 | m | 1H | Pyrrolidine CH2 |

| 1.63-1.70 | m | 1H | Pyrrolidine CH2 |

| 1.41 | s | 9H | Boc (C(CH3)3) |

Solvent: CDCl3, Frequency: 600 MHz[1]

Table 2: Estimated 13C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~154 | Boc (C=O) |

| ~79 | Boc (C(CH3)3) |

| ~50 | Pyrrolidine C-N (adjacent to Boc) |

| ~47 | Pyrrolidine C-N (adjacent to amine) |

| ~45 | Pyrrolidine CH2 |

| ~33 | Pyrrolidine CH2 |

| ~28 | Boc (C(CH3)3) |

Note: These are estimated values based on typical chemical shifts for Boc-protected amines and pyrrolidine rings.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for this compound is available from commercial suppliers, though specific peak values are not always detailed in publicly accessible data.[2] The expected characteristic absorption bands are presented in Table 3.

Table 3: Estimated Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch (amine) |

| ~2970 | Strong | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (Boc carbamate) |

| ~1590 | Medium | N-H Bend (amine) |

| ~1400 | Strong | C-N Stretch (carbamate) |

| ~1170 | Strong | C-O Stretch (carbamate) |

Note: These are estimated values based on characteristic functional group frequencies for Boc-protected amines.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion | Method |

| 131.20 | [M-55]+ | ESI |

Note: The [M-55]+ ion corresponds to the loss of the tert-butyl group.[1] The expected molecular ion [M+H]+ would be approximately m/z 187.2.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 1-5 seconds for small molecules).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm-1).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]+) and any characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For mission-critical applications, it is recommended to acquire and interpret full spectroscopic data on the specific batch of the compound being used.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R)-1-Boc-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-aminopyrrolidine is a valuable chiral building block widely utilized in the synthesis of complex pharmaceutical intermediates. Its stereochemistry and the presence of a protected amine on the pyrrolidine ring make it an essential component in the development of a variety of therapeutic agents, including kinase inhibitors and antiviral compounds. The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective deprotection under acidic conditions, enabling further functionalization of the pyrrolidine nitrogen. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of a range of pharmaceutical intermediates. Its primary amine offers a nucleophilic center for various coupling reactions, while the chiral pyrrolidine scaffold is a common motif in many biologically active molecules. Notable applications include its use in the synthesis of Janus kinase (JAK) inhibitors and HIV protease inhibitors.[1][2][3][4]

Janus Kinase (JAK) Inhibitors: This class of drugs is used in the treatment of autoimmune diseases like rheumatoid arthritis. This compound is a key component in the synthesis of the core structures of drugs such as Tofacitinib and Baricitinib.[5][6] The synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction where the primary amine of this compound displaces a leaving group on a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7]

HIV Protease Inhibitors: The pyrrolidine scaffold is a common feature in the design of HIV protease inhibitors.[1][2][8] this compound can be elaborated through acylation and other coupling reactions to create complex peptidomimetic structures that effectively bind to the active site of the HIV protease enzyme.[1][8]

Summary of Key Synthetic Transformations and Yields

The following table summarizes common synthetic transformations performed on this compound to generate pharmaceutical intermediates, along with typical reported yields.

| Transformation | Reagent/Electrophile | Product | Typical Yield (%) |

| Acylation | Acetic Anhydride | N-((3R)-1-Boc-pyrrolidin-3-yl)acetamide | >95 |

| Sulfonylation | Methanesulfonyl Chloride | tert-butyl (R)-3-(methylsulfonamido)pyrrolidine-1-carboxylate | ~90 |

| Reductive Amination | Benzaldehyde | tert-butyl (R)-3-(benzylamino)pyrrolidine-1-carboxylate | 85-95 |

| Nucleophilic Aromatic Substitution (SNAr) | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | tert-butyl (R)-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | 80-90 |

Experimental Protocols

General Synthesis of this compound

A common route to this compound involves the reduction of an azide precursor.

Protocol: A mixture of tert-butyl (R)-3-azidopyrrolidine-1-carboxylate (1.0 eq) and 10% Palladium on carbon (Pd/C) (0.1 eq by weight) in methanol is stirred under a hydrogen atmosphere at room temperature for 12 hours. Upon completion of the reaction, the catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to afford tert-butyl (R)-3-aminopyrrolidine-1-carboxylate as a colorless liquid. The product is typically used in the next step without further purification.[9]

Caption: Synthesis of this compound.

Acylation: Synthesis of N-((3R)-1-Boc-pyrrolidin-3-yl)acetamide

Protocol: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, acetic anhydride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Caption: Acylation of this compound.

Reductive Amination: Synthesis of tert-butyl (R)-3-(benzylamino)pyrrolidine-1-carboxylate

Protocol: To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol, the mixture is stirred for 5 minutes. Sodium borohydride (1.0 eq) is then added portion-wise. The reaction progress is monitored by TLC. After completion, water is added, and the reaction mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and evaporated to give the product.[10]

References

- 1. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.unl.pt [research.unl.pt]

- 8. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

Application Notes: (R)-1-Boc-3-aminopyrrolidine in Asymmetric Synthesis

Introduction

(R)-1-Boc-3-aminopyrrolidine is a versatile chiral building block of significant importance in modern organic and medicinal chemistry. Its rigid five-membered ring structure, combined with a stereodefined amino group and a stable Boc-protecting group, makes it an ideal starting material for the synthesis of complex, high-value chiral molecules. This C₂-symmetric scaffold is a privileged motif found in numerous biologically active compounds and serves as a crucial precursor for the development of chiral ligands and organocatalysts. Its application spans the synthesis of enzyme inhibitors, receptor antagonists, and other pharmacologically relevant agents, where precise stereochemical control is paramount for efficacy and safety.

Core Applications in Asymmetric Synthesis

The utility of this compound can be categorized into three primary roles in asymmetric synthesis: as a chiral scaffold for bioactive molecules, as a precursor to chiral ligands and catalysts, and in biocatalytic resolutions.

-

Chiral Building Block for Bioactive Molecules: The pyrrolidine ring is a core component of many FDA-approved drugs. This compound provides a reliable method for introducing the necessary chirality into the final drug structure. Key examples include its use in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes and non-imidazole Histamine H₃ (H₃) receptor antagonists for neurological disorders.

-

Enzymatic Kinetic Resolution: While the target molecule is already chiral, racemic N-Boc-3-aminopyrrolidine can be efficiently resolved using enzymes to yield the enantiopure (R)- or (S)-enantiomer. This biocatalytic approach offers a green and highly selective alternative to classical resolution methods.

-

Precursor for Chiral Ligands: The amino group serves as a handle for further functionalization, allowing for the synthesis of novel chiral P,N-ligands (phosphine-aminopyrrolidine type). These ligands are valuable in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling, where they create a chiral environment around the metal center to induce high enantioselectivity.

Experimental Protocols and Data

Protocol 1: Synthesis of a Pyrrolidine-Based DPP-IV Inhibitor Core

This protocol describes the coupling of this compound with a carboxylic acid backbone common in DPP-IV inhibitors, followed by deprotection. This is a representative procedure for synthesizing analogues of drugs like Alogliptin, which utilize a related chiral amine.

Methodology:

-

Reagent Preparation: To a solution of (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at 0 °C for 20 minutes.

-

Coupling Reaction: Add this compound (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the Boc-protected coupled product.

-

Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or diethyl ether to yield the final amine product as a TFA salt.

Data Summary (Representative):

| Step | Product | Yield (%) | Purity (HPLC) |

| Coupling | Boc-protected intermediate | 85-95% | >98% |

| Deprotection | Final Amine Salt | >95% (quantitative) | >99% |

Note: Yields are representative and may vary based on the specific carboxylic acid used.

Protocol 2: Enzymatic Kinetic Resolution of (±)-N-Boc-3-aminopyrrolidine

This protocol is based on the work by Höhne, Robins, and Bornscheuer, who demonstrated a highly efficient kinetic resolution using an ω-transaminase.[1] The (S)-enantiomer is selectively converted to the corresponding ketone, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Methodology:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution of 100 mM Tris-HCl (pH 7.5).

-

Reagent Addition: To the buffer, add racemic N-Boc-3-aminopyrrolidine (10 mM), sodium pyruvate (1.2 eq, 12 mM) as the amine acceptor, and pyridoxal 5'-phosphate (PLP, 1 mM) as the cofactor.

-

Enzyme Addition: Initiate the reaction by adding the ω-transaminase from Alcaligenes denitrificans (Ade-TA) or a similar (S)-selective transaminase (e.g., 5-10 mg/mL).

-

Reaction Conditions: Incubate the mixture at 30 °C with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine conversion and the enantiomeric excess (e.e.) of the remaining amine. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of the starting material.

-

Work-up and Isolation: Once 50% conversion is reached, quench the reaction by adding an equal volume of 1 M NaOH solution to raise the pH > 11. Extract the unreacted this compound with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amine.

Data Summary (Höhne et al., 2008):

| Substrate | Enzyme | Conversion (%) | e.e. of (R)-Amine (%) |

| (±)-N-Boc-3-aminopyrrolidine | ω-Transaminase | ~50% | >99% |

Protocol 3: Synthesis of a Non-Imidazole Histamine H₃ Receptor Antagonist

This protocol is adapted from the work of Vasudevan et al. and describes the acylation of the deprotected (R)-3-aminopyrrolidine to form a potent H₃ antagonist.[2]

Methodology:

-

Boc Deprotection: Dissolve this compound (1.0 eq) in 4 M HCl in 1,4-dioxane. Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain (R)-3-aminopyrrolidine dihydrochloride salt.

-

Acylation Reaction: Suspend the (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) and 4-(4-chlorophenoxy)butanoic acid (1.05 eq) in anhydrous DCM.

-

Coupling Agent Addition: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq) at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. Dilute the reaction mixture with DCM and wash with 1 M NaOH solution, followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography (Silica gel, DCM/Methanol gradient) to afford the final antagonist.

Data Summary (Vasudevan et al., 2002, representative compound):

| Compound ID | Structure | Yield (%) | H₃ Receptor Affinity (Ki, nM) |

| A-349821 | N-((R)-pyrrolidin-3-yl)-4-(4-chlorophenoxy)butanamide | ~60% | 1.2 |

Biological Pathway: Histamine H₃ Receptor Signaling

Histamine H₃ receptors are G-protein coupled receptors (GPCRs) primarily located in the central nervous system. They act as presynaptic autoreceptors, meaning their activation by histamine inhibits the synthesis and release of histamine itself. They also act as heteroreceptors, modulating the release of other key neurotransmitters like acetylcholine, norepinephrine, and dopamine. By antagonizing (blocking) the H₃ receptor, the synthesized compounds prevent this negative feedback, leading to increased neurotransmitter release, which is a therapeutic strategy for conditions like ADHD, Alzheimer's disease, and narcolepsy.

References

Application Note: Experimental Procedure for Boc Deprotection of (R)-1-Boc-3-aminopyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of (R)-1-Boc-3-aminopyrrolidine to yield (R)-3-aminopyrrolidine, a valuable chiral building block in the synthesis of numerous pharmaceutical compounds.[2] Two common and effective methods are presented: cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrogen chloride (HCl) in 1,4-dioxane.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction and the acid sensitivity of other functional groups in the molecule.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials:

-

This compound (CAS: 147081-49-0)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield (R)-3-aminopyrrolidine.

Method 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method often results in the precipitation of the amine hydrochloride salt, which can simplify purification.

Materials:

-

This compound (CAS: 147081-49-0)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution (5-10 eq HCl).

-

Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.[5]

-

Upon completion, the product, (R)-3-aminopyrrolidine dihydrochloride (CAS: 116183-81-4), often precipitates as a white solid.[6]

-

Collect the solid by filtration and wash with diethyl ether.

-

Dry the solid under vacuum to obtain the pure dihydrochloride salt.

-

To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.

Data Presentation

The following table summarizes typical quantitative data for the Boc deprotection of aminopyrrolidine derivatives based on literature precedents. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Reference |

| Substrate | This compound | This compound | |

| Reagent | Trifluoroacetic acid | 4M HCl in 1,4-dioxane | [4][5] |

| Solvent | Dichloromethane | 1,4-Dioxane | [4][5] |

| Equivalents of Acid | 5 - 10 eq | 5 - 10 eq | [4][5] |

| Temperature | 0 °C to Room Temperature | Room Temperature | [4][5] |

| Reaction Time | 1 - 4 hours | 1 - 4 hours | [4][5] |

| Typical Yield | >90% | >90% (as HCl salt) | [7] |

| Product Form | Free amine | Dihydrochloride salt | [6] |

Experimental Workflow

The general workflow for the Boc deprotection of this compound is illustrated below.

Caption: General experimental workflow for Boc deprotection.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling Reactions with (R)-1-Boc-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-aminopyrrolidine is a valuable chiral building block extensively utilized in medicinal chemistry and drug discovery for the synthesis of complex molecules, including potent kinase inhibitors.[1][2][3] Its bifunctional nature, featuring a Boc-protected secondary amine within the pyrrolidine ring and a primary amine at the 3-position, allows for a variety of selective coupling reactions. This document provides detailed application notes and experimental protocols for three key coupling reactions involving this compound: amide bond formation, urea synthesis, and reductive amination.

Amide Bond Formation

Amide bond formation is one of the most common transformations in pharmaceutical synthesis.[4] The primary amine of this compound readily couples with carboxylic acids using standard coupling reagents to form stable amide linkages. This reaction is fundamental in constructing the core scaffolds of many targeted therapies.

General Reaction Scheme:

Key Coupling Reagents and Conditions

A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) being common choices due to their efficiency and ability to minimize racemization.[4]

| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| HATU | DIPEA | DMF | 23 | 5 | >90 |

| EDC/HOBt | DIPEA | CH₃CN | 23 | 12-16 | 70-95 |

Note: Yields are highly dependent on the specific carboxylic acid substrate.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using HATU.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 5 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Experimental Workflow for HATU-Mediated Amide Coupling

Caption: Workflow for HATU-mediated amide coupling.

Urea Formation

This compound can be converted to urea derivatives through reaction with isocyanates or by a one-pot synthesis from the Boc-protected amine itself.[5][6] These urea-containing molecules are prevalent in various classes of therapeutic agents, including kinase inhibitors.[7]

General Reaction Scheme (with Isocyanate):

Reaction Conditions for Urea Formation

The reaction of the primary amine with an isocyanate is typically a straightforward nucleophilic addition. For one-pot syntheses from the Boc-protected amine, in-situ generation of an isocyanate intermediate is required.[5]

| Reactant | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Isocyanate | - | Acetone or DCM | 25-40 | 3-4 | >90 |

| Boc-Amine (One-Pot) | 2-chloropyridine, Tf₂O | DCM | 0 to RT | 1-2 | 80-95 |